4-[(4-Iodophenyl)carbamoyl]phenyl acetate
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Overview
Description
4-[(4-Iodophenyl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C15H12INO3 It is characterized by the presence of an iodophenyl group and a carbamoyl group attached to a phenyl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Iodophenyl)carbamoyl]phenyl acetate typically involves the reaction of 4-iodoaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Iodophenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Hydrolysis: The ester bond in the phenyl acetate moiety can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical reagents.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azides, nitriles, or amines.
Oxidation: Products include carboxylic acids, ketones, or aldehydes.
Reduction: Products include alcohols or amines.
Hydrolysis: Products are phenyl acetic acid and the corresponding alcohol.
Scientific Research Applications
4-[(4-Iodophenyl)carbamoyl]phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution reactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Iodophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The iodophenyl group can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl acetate: Similar structure but with a bromine atom instead of iodine.
4-Chlorophenyl acetate: Contains a chlorine atom instead of iodine.
4-Fluorophenyl acetate: Contains a fluorine atom instead of iodine.
Uniqueness
4-[(4-Iodophenyl)carbamoyl]phenyl acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and polarizability can enhance interactions with biological targets and influence the compound’s overall chemical behavior.
Properties
Molecular Formula |
C15H12INO3 |
---|---|
Molecular Weight |
381.16 g/mol |
IUPAC Name |
[4-[(4-iodophenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C15H12INO3/c1-10(18)20-14-8-2-11(3-9-14)15(19)17-13-6-4-12(16)5-7-13/h2-9H,1H3,(H,17,19) |
InChI Key |
DKCXCNFFVFXHTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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